8-Epimisoprostol chemical structure and properties
8-Epimisoprostol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epimisoprostol is a prostaglandin E1 analog and a stereoisomer of the synthetic drug Misoprostol. It is recognized as a principal impurity in the synthesis of Misoprostol and is designated as "Misoprostol EP Impurity A" in pharmacopeial standards.[1][2] As a closely related compound to Misoprostol, which has significant applications in gastroenterology and obstetrics, understanding the chemical structure, properties, and potential biological activity of 8-Epimisoprostol is crucial for quality control, drug development, and research into prostaglandin signaling. This technical guide provides a detailed overview of the available scientific information on 8-Epimisoprostol.
Chemical Structure and Properties
8-Epimisoprostol shares the same molecular formula and molecular weight as Misoprostol but differs in the stereochemistry at the C-8 position of the cyclopentanone ring.
Chemical Structure:
Caption: Chemical structure of 8-Epimisoprostol.
Physicochemical Properties
Quantitative data on the physicochemical properties of 8-Epimisoprostol are not extensively reported in the public domain. However, based on its structural similarity to Misoprostol and information from suppliers of reference standards, the following properties can be summarized.
| Property | Value | Source |
| CAS Number | 1788085-78-8 | [3] |
| Molecular Formula | C22H38O5 | [1] |
| Molecular Weight | 382.55 g/mol | [1] |
| IUPAC Name | methyl 7-((1R,2S,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate | Inferred from IUPAC name of Misoprostol |
| Synonyms | Misoprostol EP Impurity A | [2] |
| Physical State | Likely a viscous oil | Inferred from properties of Misoprostol |
| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. | Inferred from properties of prostaglandin analogs |
| Storage | 2-8°C, under an inert atmosphere, protected from light and moisture. | [3] |
Synthesis and Purification
General Synthesis and Purification Strategy (Inferred):
The synthesis of Misoprostol and its epimers generally involves the conjugate addition of a cuprate reagent (containing the ω-side chain) to a protected cyclopentenone precursor (containing the α-side chain). The formation of 8-Epimisoprostol can be minimized or controlled by adjusting the reaction conditions and purification methods.
A patent for the purification of Misoprostol describes a chromatographic method to separate Misoprostol from its impurities, including 8-iso-misoprostol. The patent suggests that the isomerization can be controlled by the addition of a small amount of acid (e.g., formic acid or acetic acid) to the eluent during column chromatography.[4][5] This indicates that preparative High-Performance Liquid Chromatography (HPLC) is a viable method for isolating and purifying 8-Epimisoprostol from a mixture of Misoprostol isomers.
Hypothetical Purification Workflow:
Caption: Hypothetical workflow for the purification of 8-Epimisoprostol.
Spectroscopic Characterization
While specific spectra for 8-Epimisoprostol are not widely published, standard analytical techniques would be used for its characterization.
Expected Spectroscopic Data:
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¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra would be very similar to that of Misoprostol, with subtle differences in the chemical shifts of the protons and carbons around the C-8 position and the adjacent stereocenters, reflecting the change in stereochemistry.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 382.55 g/mol . Fragmentation patterns would be similar to Misoprostol.
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of 8-Epimisoprostol, such as receptor binding affinities and functional potencies, are not available in the public domain. However, as a stereoisomer of Misoprostol, it is expected to interact with prostaglandin E (EP) receptors. Misoprostol is known to be an agonist for EP receptors, particularly EP2, EP3, and EP4.[6]
Prostaglandin E Receptors and Signaling Pathways:
Prostaglandin E receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The four main subtypes are:
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EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i).
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EP2: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
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EP3: Can couple to Gi (inhibiting adenylyl cyclase) or Gq, leading to complex signaling outcomes.
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EP4: Coupled to Gs, its activation increases intracellular cAMP.
Inferred Signaling Pathway for Prostaglandin Analogs:
Caption: Inferred Gs-coupled signaling pathway for a prostaglandin E analog.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 8-Epimisoprostol are not published. However, standard assays for characterizing prostaglandin analogs can be adapted.
1. Radioligand Binding Assay to Determine Receptor Affinity:
This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor.
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Cell Lines: Use cell lines stably expressing individual human EP receptor subtypes (EP1, EP2, EP3, EP4).
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Radioligand: A tritiated prostaglandin, such as [³H]-PGE₂, would be a suitable choice.
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Procedure:
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Prepare cell membranes from the transfected cell lines.
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Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of 8-Epimisoprostol.
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After incubation, separate the bound and free radioligand by filtration.
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Quantify the bound radioactivity using liquid scintillation counting.
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Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) value to determine the binding affinity of 8-Epimisoprostol for each receptor subtype.
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2. Functional Assays to Determine Agonist/Antagonist Activity:
These assays measure the cellular response following receptor activation.
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cAMP Assay (for Gs-coupled receptors like EP2 and EP4):
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Principle: Measures the change in intracellular cAMP levels upon receptor stimulation.
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Method: Use a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
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Procedure:
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Seed cells expressing the EP receptor of interest in a multi-well plate.
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Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
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Stimulate the cells with varying concentrations of 8-Epimisoprostol.
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Lyse the cells and measure the cAMP concentration according to the kit manufacturer's instructions.
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Generate a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
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-
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Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like EP1):
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Principle: Measures the transient increase in intracellular calcium concentration following receptor activation.
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Method: Use a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4) and a fluorescence plate reader with automated injection capabilities.
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Procedure:
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Load cells expressing the EP receptor with the calcium-sensitive dye.
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Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
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Inject varying concentrations of 8-Epimisoprostol into the wells.
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Monitor the change in fluorescence over time.
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Analyze the data to determine the EC₅₀ for the calcium response.
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Experimental Workflow for Biological Characterization:
References
- 1. veeprho.com [veeprho.com]
- 2. Misoprostol EP Impurity A | CAS.1788085-78-8 [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]
- 5. WO2019011668A1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
